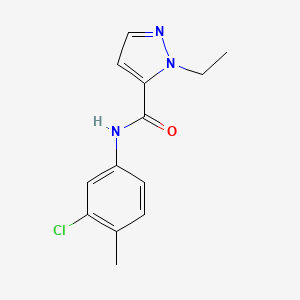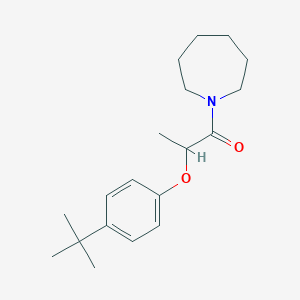![molecular formula C30H26N6O B10954166 (8E)-8-benzylidene-2-(1,3-dimethyl-1H-pyrazol-5-yl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10954166.png)
(8E)-8-benzylidene-2-(1,3-dimethyl-1H-pyrazol-5-yl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is characterized by its intricate structure, which includes multiple fused rings and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, each requiring specific reagents and conditions The synthetic route typically starts with the preparation of the pyrazole ring, followed by the construction of the chromeno and triazolo ringsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Scientific Research Applications
2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE stands out due to its unique combination of fused rings and functional groups. Similar compounds include:
1,3-Diphenyl-1H-pyrazole: Known for its anti-inflammatory properties.
5-Amino-1,3-dimethylpyrazole: Used in the synthesis of various heterocyclic compounds.
Imidazole derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C30H26N6O |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(4E)-4-benzylidene-13-(2,5-dimethylpyrazol-3-yl)-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaene |
InChI |
InChI=1S/C30H26N6O/c1-19-16-24(35(2)33-19)28-32-29-26-25(21-12-7-4-8-13-21)23-15-9-14-22(17-20-10-5-3-6-11-20)27(23)37-30(26)31-18-36(29)34-28/h3-8,10-13,16-18,25H,9,14-15H2,1-2H3/b22-17+ |
InChI Key |
IUKFZTGAEXLMPS-OQKWZONESA-N |
Isomeric SMILES |
CC1=NN(C(=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)/C(=C/C6=CC=CC=C6)/CCC5)C7=CC=CC=C7)C |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C(=CC6=CC=CC=C6)CCC5)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10954083.png)
![4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10954084.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10954088.png)
![[11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](4-methylpiperidino)methanone](/img/structure/B10954089.png)

![(5Z)-2-(4-chloroanilino)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10954105.png)
![(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10954107.png)
![N'-(1,3-benzodioxol-5-ylmethylidene)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10954111.png)
![7-(difluoromethyl)-5-phenyl-N-(1-propyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954112.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B10954117.png)
![methyl 4,5-dimethyl-2-{[({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10954121.png)
![(1Z)-N'-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10954125.png)

![N-[1-(5-chloro-2-methylphenyl)piperidin-4-yl]-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfanyl}acetamide](/img/structure/B10954157.png)
